molecular formula C12H12N2O B3073342 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017458-23-9

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B3073342
CAS No.: 1017458-23-9
M. Wt: 200.24 g/mol
InChI Key: RQGYAEAQCQFKEO-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile (: 1017458-23-9) is a high-purity chemical intermediate with the molecular formula C12H12N2O and a molecular weight of 200.24 g/mol. This compound features a 5-oxopyrrolidine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in pharmacologically active molecules . Research Applications and Value: The core 5-oxopyrrolidine structure is a recognized scaffold in the development of novel therapeutic agents. Scientific studies on closely related analogues have demonstrated significant antibacterial activity against a range of Gram-positive pathogens, including Staphylococcus aureus and Listeria monocytogenes . Some derivatives have shown potency surpassing standard antibiotics like cefuroxime and exhibit a strong ability to disrupt bacterial biofilms, which are key to chronic infections . Furthermore, structural analogues of this compound are being explored for their anticancer properties . Recent research indicates that 5-oxopyrrolidine-3-carboxylic acid derivatives can exhibit cytotoxic effects and inhibit cell migration in aggressive cancer models, such as triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375) . The carbonitrile functional group (-CN) in your compound of interest provides a versatile handle for further synthetic modification, allowing researchers to generate a diverse library of hydrazone, azole, and other heterocyclic derivatives for structure-activity relationship (SAR) studies . Note: This product is intended for research purposes as a chemical building block or reference standard. It is strictly for laboratory use and is not certified for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-2-4-11(5-3-9)14-8-10(7-13)6-12(14)15/h2-5,10H,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGYAEAQCQFKEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile typically involves the reaction of 4-methylbenzaldehyde with a suitable nitrile and a pyrrolidine derivative. One common method involves the use of a base-catalyzed cyclization reaction, where the reactants are heated under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to controlled heating and stirring to ensure complete conversion to the desired product. Purification steps such as recrystallization or chromatography may be employed to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the nitrile group.

Scientific Research Applications

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile with analogs from the evidence:

Compound Name Substituents Melting Point (°C) Molecular Formula Key Spectral Data (IR/NMR)
This compound 4-Methylphenyl, nitrile Not reported C₁₂H₁₂N₂O Not available in evidence
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 4-Methoxyphenyl, methylthio 300 C₁₃H₁₁N₃O₂S IR: 2215 cm⁻¹ (C≡N); NMR: δ 8.15 (s, 1H, NH)
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 3,4-Dimethylphenyl, methylthio 266–268 C₁₄H₁₃N₃OS IR: 2210 cm⁻¹ (C≡N); NMR: δ 2.25 (s, 6H, CH₃)
4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile 4-Nitrobenzylidene Not reported C₁₃H₉N₃O₃ Structural focus on π-conjugated systems
1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid 2-Hydroxy-5-methylphenyl, carboxylic acid Not reported C₁₂H₁₃NO₄ IR: 1700 cm⁻¹ (C=O); NMR: δ 6.70–7.20 (aromatic H)

Key Observations:

  • Substituent Effects on Melting Points: Electron-donating groups (e.g., methoxy in ) increase melting points compared to alkyl substituents (e.g., 3,4-dimethylphenyl in ), likely due to enhanced intermolecular interactions.
  • Spectral Trends: The nitrile group (C≡N) in analogs shows IR absorption near 2210–2215 cm⁻¹, consistent with the target compound’s expected behavior .

Crystallographic and Solid-State Properties

  • Imidazole-4-imine Halogen Derivatives :
    • Crystal System: Triclinic (P-1) with Z’=2.
    • Intermolecular Interactions: C–H⋯N hydrogen bonds and π-π stacking stabilize the lattice.

Biological Activity

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C12H14N2O
  • Molecular Weight : Approximately 202.26 g/mol

The compound features a pyrrolidine ring substituted with a carbonitrile group and a para-methylphenyl group, which may influence its biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Mechanism of Action : The compound appears to inhibit bacterial enzymes, disrupting metabolic pathways essential for bacterial survival.

Minimum Inhibitory Concentration (MIC) : Studies have shown varying MIC values for different bacterial strains:

Bacterial StrainMIC (mg/mL)
Methicillin-resistant Staphylococcus aureus0.23 - 0.7
Pseudomonas aeruginosa0.47 - 0.94
Escherichia coli0.47 - 0.94

These results indicate that the compound is particularly effective against resistant strains, suggesting its potential as a novel antimicrobial agent.

2. Anticancer Activity

The anticancer potential of this compound has also been explored, with promising results in various in vitro studies.

In Vitro Studies : The compound demonstrated cytotoxic effects on cancer cell lines, including:

Cancer Cell LineIC50 (µg/mL)
MDA-MB-231<10
HCT-116<10

Mechanism of Action : The anticancer effects are likely mediated through the induction of apoptosis in cancer cells, as evidenced by increased annexin V-FITC positivity in treated cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : One study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, showing higher potency than traditional antibiotics like ampicillin.
  • Cellular Mechanisms : Docking studies suggest that the compound inhibits specific bacterial enzymes such as MurB, crucial for cell wall biosynthesis in E. coli.

Q & A

Q. Methodological Insight :

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature80–100°CMaximizes cyclization
SolventDMF/Ethanol (1:2)Balances polarity
Reaction Time10–20 h (reflux)Prevents decomposition

Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring structure. For example, the nitrile group (C≡N) appears at ~110–120 ppm in 13^13C NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peaks) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related pyrrolidine derivatives .

Q. Advanced Insight :

  • Data Contradictions : Discrepancies in NMR shifts may arise from solvent effects or impurities. Cross-validate with IR spectroscopy (C≡N stretch at ~2240 cm1^{-1}) .

How can researchers evaluate the biological activity of this compound, and what structural features correlate with efficacy?

Advanced Research Question
Methodological Workflow :

Target Identification : Screen against enzymes (e.g., COX-2) or cancer cell lines (e.g., MCF-7) using in vitro assays .

Structure-Activity Relationship (SAR) :

  • 4-Methylphenyl Group : Enhances lipophilicity and membrane permeability .
  • Nitrile Group : May act as a hydrogen-bond acceptor, improving target binding .

Q. Example SAR Table :

DerivativeSubstituent ModificationIC50_{50} (COX-2 Inhibition)Source
Parent CompoundNone12.5 µM
Fluoro-analogue4-Fluorophenyl8.2 µM
Chloro-analogue4-Chlorophenyl15.3 µM

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

  • Docking Studies : Predict binding modes to targets (e.g., kinases) using software like AutoDock Vina. The pyrrolidine ring’s conformation influences steric fit .
  • QSAR Models : Correlate electronic properties (e.g., Hammett constants) with activity. For example, electron-withdrawing groups (e.g., -CF3_3) may improve potency .

Case Study : A derivative with a 3-trifluoromethylphenyl group showed 3-fold higher anticancer activity than the parent compound in silico, validated experimentally .

How should researchers address contradictions in reported synthetic yields or biological data?

Advanced Research Question
Common Sources of Contradictions :

  • Reagent Purity : Impurities in starting materials (e.g., 4-methylbenzaldehyde) can reduce yield .
  • Assay Variability : Differences in cell line viability protocols (e.g., MTT vs. ATP assays) may skew IC50_{50} values .

Q. Resolution Strategies :

Reproduce Conditions : Use standardized protocols (e.g., USP guidelines) for synthesis and bioassays.

Meta-Analysis : Compare data across ≥3 independent studies to identify trends .

What are the key challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Formation : Optimize stoichiometry (e.g., 1.1:1 molar ratio of aldehyde to pyrrolidine precursor) to minimize side products .

Q. Scalability Data :

ScaleYield (Lab vs. Pilot)Purity (%)Source
10 mmol (Lab)65%98
1 mol (Pilot)58%95

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile
Reactant of Route 2
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1-(4-Methylphenyl)-5-oxopyrrolidine-3-carbonitrile

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